Dimethyl dimethylphosphoramidate
Overview
Description
Dimethyl dimethylphosphoramidate is an organophosphorus compound with the molecular formula C₄H₁₂NO₃P. It is known for its unique structure, which includes a phosphoramidate group. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl dimethylphosphoramidate can be synthesized through several methods, including:
Salt Elimination: This method involves the reaction of dimethylamine with dimethyl chlorophosphate in the presence of a base such as sodium hydroxide.
Oxidative Cross-Coupling: This involves the reaction of dimethylamine with a phosphorylating agent under oxidative conditions.
Azide Reduction: This method uses azides as intermediates, which are then reduced to form the phosphoramidate.
Hydrophosphinylation: This involves the addition of a phosphine to an alkene or alkyne, followed by oxidation.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method involves the reaction of a phosphoramidate with an aldehyde and a dienophile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the salt elimination method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl dimethylphosphoramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate oxides.
Reduction: It can be reduced to form phosphoramidates with lower oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, alkoxides, and thiolates.
Major Products:
Oxidation: Phosphoramidate oxides.
Reduction: Lower oxidation state phosphoramidates.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Scientific Research Applications
Dimethyl dimethylphosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying phosphorylation processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl dimethylphosphoramidate involves its interaction with various molecular targets:
Phosphorylation: It acts as a phosphorylating agent, transferring its phosphoryl group to nucleophilic sites on target molecules.
Enzyme Inhibition: It can inhibit enzymes by phosphorylating active site residues, thereby blocking their activity.
Pathways Involved: It is involved in pathways related to phosphorylation and dephosphorylation, which are critical for cellular signaling and metabolism
Comparison with Similar Compounds
Dimethyl dimethylphosphoramidate can be compared with other similar phosphoramidate compounds:
Dimethyl phosphoramidate: Similar structure but lacks the dimethylamino group.
Diethyl phosphoramidate: Similar structure but with ethyl groups instead of methyl groups.
Phosphoramidic acid: Lacks the ester groups and has a more acidic nature.
Uniqueness: this compound is unique due to its specific combination of dimethylamino and dimethyl ester groups, which confer distinct reactivity and stability properties .
Properties
IUPAC Name |
N-dimethoxyphosphoryl-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-5(2)9(6,7-3)8-4/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVPGZLSKXATIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208405 | |
Record name | Phosphoramidic acid, dimethyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-07-9 | |
Record name | Phosphoramidic acid, N,N-dimethyl-, dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoramidic acid, dimethyl-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramidic acid, dimethyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl dimethylphosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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